3,4-DMMA (hydrochloride)

Description

Contextualization within Amphetamine and Phenethylamine (B48288) Class Analogs

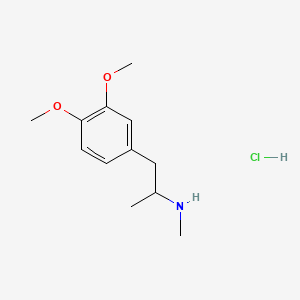

3,4-DMMA (hydrochloride) is classified within the phenethylamine and substituted amphetamine chemical families. Its foundational structure is a phenethylamine backbone, which is a common feature among a wide array of neuroactive compounds, including neurotransmitters and various classes of drugs. wikipedia.org The defining characteristics of 3,4-DMMA's molecular structure include two methoxy (B1213986) groups at the 3 and 4 positions of the phenyl ring and a methyl group on the alpha carbon, which technically makes it a substituted amphetamine.

As an analog of 3,4-methylenedioxymethamphetamine (MDMA), 3,4-DMMA shares a similar structural framework but with a key difference in the substitution on the aromatic ring. caymanchem.com While MDMA possesses a methylenedioxy bridge, 3,4-DMMA has two separate methoxy groups. This seemingly subtle variation is of significant interest to researchers as it allows for comparative studies to understand how specific structural modifications influence pharmacological activity. The phenethylamine class is broad, encompassing stimulants, hallucinogens, and entactogens, making the study of analogs like 3,4-DMMA crucial for delineating structure-activity relationships. wikipedia.org

Significance of 3,4-DMMA (hydrochloride) as a Research Probe in Neurotransmitter Dynamics

The primary significance of 3,4-DMMA (hydrochloride) in neuropharmacological research lies in its function as a tool to probe the dynamics of monoamine neurotransmitter systems. It is known to interact with the transporters for serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and to a lesser extent, dopamine (B1211576) (DAT). wikipedia.orgglpbio.com Specifically, it acts as an inhibitor of serotonin and norepinephrine reuptake, which leads to an increase in the extracellular concentrations of these neurotransmitters. caymanchem.com

By comparing the effects of 3,4-DMMA to those of MDMA and other analogs, scientists can investigate the molecular determinants of transporter binding and substrate activity. Research has shown that 3,4-DMMA is significantly less potent than MDMA at inhibiting both SERT and NET. caymanchem.comnih.gov This disparity in potency makes 3,4-DMMA a valuable comparative tool. Its interactions are believed to be similar to MDMA, but with lower efficacy, allowing for a more nuanced examination of the mechanisms underlying neurotransmitter release and reuptake inhibition. wikipedia.org This makes it a useful compound for in-vitro studies in mammalian cell lines to understand the pharmacodynamics of related substances.

Table 1: Comparative Inhibitory Activity of 3,4-DMMA and MDMA at Monoamine Transporters

| Compound | Transporter | Ki (μM) | IC50 (μM) |

|---|---|---|---|

| 3,4-DMMA | NET | 22.8 | 253.4 |

| SERT | 7.7 | 108 | |

| MDMA | NET | 0.6 | 6.6 |

| SERT | 2.5 | 34.8 |

Data sourced from Cayman Chemical caymanchem.com

Historical Academic Overview of 3,4-DMMA (hydrochloride) in Scientific Literature

While the precise date of its initial synthesis is not well-documented in public literature, 3,4-DMMA (hydrochloride) gained prominence as a research chemical in the early 2000s. Its primary use has been in preclinical research to explore the structure-activity relationships within the amphetamine class.

A key study by Montgomery et al. in 2007, published in the British Journal of Pharmacology, provided a comparative analysis of the potencies of MDMA and its analogs, including 3,4-DMMA, as inhibitors of norepinephrine and serotonin transport in mammalian cell lines. caymanchem.comnih.gov This research solidified the understanding of 3,4-DMMA's reduced potency compared to MDMA and highlighted its utility as a tool compound for dissecting the pharmacological actions of structural analogs. nih.gov Unlike MDMA, which has a more extensive history of both recreational and clinical investigation, the scientific focus on 3,4-DMMA has remained largely within the realm of in-vitro neuropharmacology and analytical chemistry, where it serves as a reference standard. nih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)-N-methylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2.ClH/c1-9(13-2)7-10-5-6-11(14-3)12(8-10)15-4;/h5-6,8-9,13H,7H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTERHDRZXCRZAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)OC)OC)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 3,4 Dmma Hydrochloride

Established Synthetic Pathways for 3,4-DMMA (hydrochloride)

The synthesis of 3,4-Dimethoxymethamphetamine (3,4-DMMA) hydrochloride, a structural analog of MDMA, is primarily achieved through established chemical reactions. medchemexpress.com These methods are well-documented and provide reliable routes to obtain the target compound for research purposes.

Reductive Amination of 3,4-Dimethoxyphenylacetone (B57033) with Methylamine (B109427)

The most common and widely documented method for synthesizing 3,4-DMMA hydrochloride is the reductive amination of 3,4-dimethoxyphenylacetone with methylamine. chemicalbook.com This two-step process is a cornerstone of its synthesis.

The reaction begins with the condensation of 3,4-dimethoxyphenylacetone with methylamine to form an imine intermediate. This is followed by the reduction of the imine, typically using a reducing agent like sodium cyanoborohydride (NaBH₃CN), to yield the secondary amine, 3,4-DMMA. The reaction is generally carried out in methanol (B129727) under mildly acidic conditions.

An alternative, yet related, approach involves the reductive amination of 3,4-dimethoxybenzaldehyde (B141060) with methylamine. This is conducted under hydrogenation conditions with catalysts such as palladium or platinum.

Condensation and Reduction Steps in Synthesis

The synthesis of 3,4-DMMA hydrochloride relies on a sequence of condensation and reduction reactions. The initial condensation reaction forms a C=N double bond, creating an imine from the ketone (3,4-dimethoxyphenylacetone) and amine (methylamine).

The subsequent reduction step is crucial for converting the imine to the final amine product. Sodium cyanoborohydride is a favored reducing agent for this transformation due to its selectivity for the imine over the ketone starting material. thieme-connect.de Other reducing agents like lithium aluminum hydride or sodium borohydride (B1222165) can also be used for the reduction of the ketone.

Table 1: Key Reactions in the Synthesis of 3,4-DMMA (hydrochloride)

| Step | Reaction Type | Reactants | Key Reagents/Catalysts | Product |

| 1 | Condensation | 3,4-Dimethoxyphenylacetone, Methylamine | - | Imine intermediate |

| 2 | Reduction | Imine intermediate | Sodium cyanoborohydride (NaBH₃CN) | 3,4-DMMA |

| Alternate Step 1 | Reductive Amination | 3,4-Dimethoxybenzaldehyde, Methylamine | Palladium (Pd) or Platinum (Pt) | (3,4-Dimethoxybenzyl)methylamine |

Novel Approaches and Optimization Strategies in 3,4-DMMA (hydrochloride) Synthesis

While traditional synthetic routes are well-established, research continues to explore novel and optimized methods for the production of 3,4-DMMA hydrochloride. These modern approaches aim to improve efficiency, reduce reaction times, and enhance the sustainability of the synthesis.

Biocatalytic Approaches in 3,4-DMMA (hydrochloride) Synthesis

Biocatalysis has emerged as a promising green alternative to traditional chemical synthesis. royalsocietypublishing.org In the context of 3,4-DMMA, research has explored the use of enzymes to catalyze key reaction steps.

One such approach is the use of transaminases for the stereoselective reductive amination of 3,4-dimethoxyphenylacetone. nih.gov For instance, using (R)-1-phenylethylamine as an amino donor, (R)-3,4-dimethoxyamphetamine can be produced with high yield and excellent enantiomeric excess. nih.gov Amine dehydrogenases have also been investigated for the asymmetric reductive amination of ketones to produce chiral amines, which are valuable in pharmaceutical research. nih.gov

Although still under development, these biocatalytic methods offer the potential for more environmentally friendly and highly selective syntheses of 3,4-DMMA and related compounds. nih.gov

Flow Chemistry Applications for 3,4-DMMA (hydrochloride) Production

Flow chemistry has revolutionized chemical manufacturing by enabling continuous production with enhanced control over reaction parameters. amt.uknih.gov This technology has been successfully applied to various chemical transformations, including hydrogenations, nitrations, and halogenations. amt.uk

For the synthesis of 3,4-DMMA, microreactor systems have been shown to significantly reduce reaction times from hours to minutes. The improved mass and heat transfer in flow reactors leads to cleaner products and safer reaction conditions. amt.uk The scalability of flow chemistry makes it an attractive option for the efficient and continuous production of active pharmaceutical ingredients. researchgate.net

Table 2: Comparison of Synthesis Methods for 3,4-DMMA (hydrochloride)

| Method | Key Features | Advantages | Challenges/Limitations |

| Traditional Batch Synthesis | Reductive amination using chemical reagents. | Well-established, reliable. | Long reaction times, potential for side products. |

| Biocatalysis | Use of enzymes (e.g., transaminases, amine dehydrogenases). | High selectivity, environmentally friendly. | Lower yields in some cases, requires optimization of enzyme and reaction conditions. |

| Flow Chemistry | Continuous production in microreactors. | Drastically reduced reaction times, improved safety and control, scalability. | Initial setup costs, requires specialized equipment. |

Isotopic Labeling Strategies for 3,4-DMMA (hydrochloride) in Research

Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound within a biological system. musechem.com By replacing one or more atoms of a molecule with their heavier, stable isotopes (e.g., deuterium (B1214612) (²H), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N)), researchers can track the molecule and its metabolites using techniques like mass spectrometry. researchgate.netkit.edu

In the context of 3,4-DMMA research, isotopic labeling can be employed to:

Study its metabolic pathways.

Quantify the compound and its metabolites in biological samples. researchgate.net

Elucidate its mechanism of action at a molecular level.

The synthesis of isotopically labeled 3,4-DMMA would involve using labeled precursors in the established synthetic routes. For example, using labeled methylamine or a labeled version of 3,4-dimethoxyphenylacetone would result in a labeled final product. This labeled analog serves as an internal standard in quantitative analysis, improving the accuracy and precision of measurements. researchgate.net

Chemical Modifications and Analog Synthesis for Structure-Activity Exploration

The exploration of structure-activity relationships (SAR) for phenethylamine (B48288) compounds often involves the systematic chemical modification of a parent structure to elucidate the molecular features responsible for its biological activity. 3,4-Dimethoxymethamphetamine (3,4-DMMA) is a structural analog of 3,4-methylenedioxymethamphetamine (MDMA) and serves as a valuable research tool in this context. medchemexpress.com The primary structural difference between 3,4-DMMA and MDMA is the substitution pattern on the aromatic ring: 3,4-DMMA possesses two discrete methoxy (B1213986) groups, whereas MDMA has a methylenedioxy bridge. This modification significantly impacts the compound's interaction with monoamine transporters.

Research into the SAR of MDMA and its analogs has focused on understanding how changes to the phenyl ring, the alkyl side chain, and the amine group affect potency at the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET). nih.gov The synthesis of various analogs, including 3,4-DMMA, allows for a comparative analysis of their inhibitory effects on these transporters.

A key study in this area investigated the inhibitory potencies of a series of MDMA analogs at both NET and SERT. nih.gov The analogs were synthesized by reductive amination, a general procedure involving the reaction of a substituted phenylacetone (B166967) with an appropriate amine in the presence of a reducing agent like sodium cyanoborohydride. nih.gov For instance, 3,4-DMMA was synthesized from 3,4-dimethoxyphenylacetone and methylamine. nih.govchemicalbook.com

The research findings indicate that the 3,4-methylenedioxy group of MDMA is crucial for high potency at both SERT and NET. nih.gov When this group is replaced with two methoxy groups to form 3,4-DMMA, there is a significant decrease in inhibitory potency at both transporters compared to MDMA. nih.govcaymanchem.com 3,4-DMMA, in particular, demonstrated itself to be a very weak inhibitor of norepinephrine uptake. nih.gov

Other modifications explored in these SAR studies include altering the position of the methylenedioxy ring (e.g., 2,3-MDMA) and modifying the N-alkyl substituent (e.g., BDB, the N-demethylated analog of MBDB). nih.gov The results from these comparative studies provide insight into the structural requirements for transporter inhibition. For example, 2,3-MDMA was found to be significantly less potent than MDMA at SERT but showed similar potency at NET. nih.gov In contrast, analogs where the methylenedioxy bridge was substituted with hydroxy or methoxy groups, such as 4-hydroxy-3-methoxymethamphetamine (HMMA), 4-hydroxy-3-methoxyamphetamine (HMA), and 3,4-DMMA, were all markedly less potent inhibitors at both transporters when compared to MDMA. nih.gov

The inhibitory potencies (IC₅₀) of 3,4-DMMA and related analogs at NET and SERT are summarized in the table below, based on data from in vitro studies using mammalian cell lines. nih.govcaymanchem.com

Table 1: Comparative Inhibitory Potencies of MDMA Analogs at Norepinephrine (NET) and Serotonin (SERT) Transporters

| Compound | IC₅₀ at NET (μM) | IC₅₀ at SERT (μM) |

|---|---|---|

| MDMA | 6.6 | 34.8 |

| 3,4-DMMA | 253.4 | 108 |

| 2,3-MDMA | 7.9 | 490 |

| BDB | 39.8 | 34.1 |

| MBDB | 100 | 128 |

| HMMA | 70.8 | 134 |

| HMA | 81.3 | 129 |

Data sourced from Montgomery, T., et al. (2007) and Cayman Chemical. nih.govcaymanchem.com

Preclinical Pharmacological Characterization of 3,4 Dmma Hydrochloride

In Vitro Receptor Binding and Neurotransmitter Transporter Interactions

3,4-Dimethoxymethamphetamine (3,4-DMMA) is a structural analog of 3,4-methylenedioxymethamphetamine (MDMA). caymanchem.com Its pharmacological profile is primarily defined by its interaction with monoamine transporters, which are responsible for the reuptake of neurotransmitters like norepinephrine (B1679862) and serotonin (B10506) from the synaptic cleft. drugbank.com Preclinical research has focused on characterizing its binding affinity and potency at these transporters to understand its structure-activity relationships compared to MDMA. nih.gov

Studies utilizing in vitro binding assays have determined the affinity of 3,4-DMMA for the norepinephrine transporter (NET) and the serotonin transporter (SERT). nih.govnih.gov Affinity is typically expressed by the inhibition constant (K_i), which represents the concentration of a drug required to occupy 50% of the transporters in the presence of a radiolabeled ligand. A lower K_i value indicates a higher binding affinity.

In vitro studies have shown that 3,4-DMMA binds to the noradrenaline transporter with an inhibition constant (K_i) of 22.8 μM. caymanchem.combertin-bioreagent.com This interaction indicates the compound's ability to interfere with norepinephrine reuptake.

For the serotonin transporter, 3,4-DMMA displays a higher affinity than for NET, with a reported K_i value of 7.7 μM. caymanchem.combertin-bioreagent.com This suggests a more potent interaction with the serotonin transport system compared to the norepinephrine system.

When compared to MDMA, 3,4-DMMA is a significantly less potent inhibitor of monoamine transport at both NET and SERT. caymanchem.comnih.govnih.gov MDMA has a K_i value of 0.6 μM at NET and 2.5 μM at SERT, demonstrating a substantially higher affinity for both transporters than 3,4-DMMA. caymanchem.combertin-bioreagent.com Research indicates that the replacement of the 3,4-methylenedioxy bridge found in MDMA with two separate methoxy (B1213986) groups, as in 3,4-DMMA, greatly diminishes inhibitory potency. nih.gov This finding highlights that the methylenedioxy functional group is a key structural requirement for high-potency binding at both NET and SERT. nih.gov Other analogs where this bridge is replaced, such as 4-hydroxy-3-methoxymethamphetamine (HMMA) and 4-hydroxy-3-methoxyamphetamine (HMA), are also significantly less potent than MDMA. nih.govnih.gov

Table 1: Comparative Inhibition Constants (K_i) at Monoamine Transporters

| Compound | NET K_i (μM) | SERT K_i (μM) |

|---|---|---|

| 3,4-DMMA | 22.8 caymanchem.com | 7.7 caymanchem.com |

| MDMA | 0.6 caymanchem.com | 2.5 caymanchem.com |

G-protein coupled receptors (GPCRs) and ion channels are major targets for many psychoactive substances. nih.govnih.gov While structurally related compounds like MDMA have been reported to interact with certain serotonin and adrenergic receptors (which are GPCRs), specific data on the direct binding profile of 3,4-DMMA at a wide range of GPCRs and ion channels is not extensively detailed in the available literature. researchgate.net However, one study noted that 3,4-DMMA exhibited no activity at the human trace amine-associated receptor 1 (TAAR1), a type of GPCR, in receptor binding assays. nih.gov

The functional consequence of 3,4-DMMA's binding to monoamine transporters is the inhibition of neurotransmitter reuptake. drugbank.com This effect is quantified by the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of the compound required to inhibit 50% of the transporter's activity. In vitro functional assays performed in mammalian cell lines expressing human transporters have demonstrated that 3,4-DMMA inhibits both norepinephrine and serotonin uptake. nih.gov

The IC₅₀ value for 3,4-DMMA at the norepinephrine transporter (NET) is 253.4 μM, and at the serotonin transporter (SERT), it is 108 μM. caymanchem.combertin-bioreagent.com Consistent with the binding affinity data, these values show that 3,4-DMMA is a weak inhibitor of monoamine uptake. nih.gov For comparison, MDMA is a much more potent uptake inhibitor, with reported IC₅₀ values of approximately 34.8 μM for NET and 6.6 μM for SERT. caymanchem.com This confirms that 3,4-DMMA is substantially less effective at blocking these transporters than MDMA. caymanchem.com

Table 2: Comparative IC₅₀ Values for Monoamine Uptake Inhibition

| Compound | NET IC₅₀ (μM) | SERT IC₅₀ (μM) |

|---|---|---|

| 3,4-DMMA | 253.4 caymanchem.com | 108 caymanchem.com |

| MDMA | 34.8 caymanchem.com | 6.6 caymanchem.com |

Inhibition Constants (K_i) for Serotonin Transporter (SERT)

Modulation of Neurotransmitter Release by 3,4-DMMA (hydrochloride)

3,4-Dimethoxymethamphetamine (3,4-DMMA) is a structural analog of 3,4-methylenedioxymethamphetamine (MDMA) and functions as a monoamine transporter inhibitor. caymanchem.comglpbio.combertin-bioreagent.commedchemexpress.com Its mechanism of action involves interfering with the transport of key neurotransmitters in the brain. Specifically, it inhibits the reuptake of norepinephrine and serotonin by binding to the norepinephrine transporter (NET) and the serotonin transporter (SERT). caymanchem.comnih.gov This inhibition leads to an accumulation of these neurotransmitters in the synaptic cleft.

Studies have characterized 3,4-DMMA as a serotonin-norepinephrine-dopamine releasing agent (SNDRA), though it is noted to have a lower efficacy and potency compared to MDMA. wikipedia.org The compound's interaction with monoamine transporters is central to its pharmacological effects. nih.gov In vitro studies using mammalian cell lines have demonstrated its ability to inhibit the transport of [3H]noradrenaline and [3H]5-HT. nih.gov

The inhibitory constants (Ki) and the 50% inhibitory concentrations (IC50) of 3,4-DMMA at the norepinephrine and serotonin transporters have been determined and are detailed in the table below, alongside a comparison with MDMA.

Table 1: Comparative Inhibitory Activity of 3,4-DMMA and MDMA at Monoamine Transporters

| Compound | Transporter | Ki (μM) | IC50 (μM) |

|---|---|---|---|

| 3,4-DMMA | NET | 22.8 caymanchem.com | 253.4 caymanchem.com |

| SERT | 7.7 caymanchem.com | 108 caymanchem.com | |

| MDMA | NET | 0.6 caymanchem.com | 6.6 caymanchem.com |

| SERT | 2.5 caymanchem.com | 34.8 caymanchem.com |

Data sourced from Cayman Chemical product information sheet. caymanchem.com

Enzymatic Interactions and Biotransformation Pathways in Preclinical Systems

The biotransformation of amphetamine-like compounds is a critical determinant of their pharmacological and toxicological profiles. This process typically involves Phase I and Phase II metabolic reactions, often mediated by the cytochrome P450 (CYP) enzyme system.

While specific studies on the interaction of 3,4-DMMA with cytochrome P450 (CYP) enzymes are limited, the metabolism of structurally similar compounds, such as MDMA, provides significant insights. The metabolism of MDMA is known to involve several CYP isoenzymes, with CYP2D6 playing a crucial role. nih.gov It has been shown that MDMA can act as an inhibitor of its own metabolism, with a potency of inhibition following the order of CYP2D6 > CYP3A > CYP1A in rat liver microsomes. nih.gov

For amphetamine-like substances, N-demethylation is a common metabolic pathway. medjpps.com Given the structural similarities, it is plausible that 3,4-DMMA also undergoes metabolism by CYP enzymes, likely involving CYP2D6. Inhibition of CYP2D6 has been noted for other amphetamine derivatives, which can lead to altered pharmacokinetics and potential drug-drug interactions. researchgate.netwebmd.com

The metabolism of xenobiotics generally proceeds through two phases. Phase I reactions introduce or expose functional groups, while Phase II reactions involve conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion. abdn.ac.uk

For 3,4-DMMA, it is proposed that Phase I metabolism would likely involve demethylation. Following Phase I reactions, the resulting metabolites are expected to undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to form more water-soluble compounds that can be readily excreted. abdn.ac.uk This metabolic pathway is consistent with the known biotransformation of other amphetamine derivatives. For instance, the metabolism of MDMA involves both Phase I (e.g., demethylation) and Phase II (e.g., glucuronidation) reactions.

Interaction of 3,4-DMMA (hydrochloride) with Cytochrome P450 (CYP) Enzymes

In Vivo Neurochemical and Behavioral Pharmacological Investigations in Animal Models

Animal models are instrumental in characterizing the neurochemical and behavioral effects of novel psychoactive substances. Techniques such as in vivo microdialysis and locomotor activity monitoring provide valuable data on a compound's in vivo pharmacological profile.

In vivo microdialysis is a technique that allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals. nih.gov A study investigating the effects of several new psychoactive phenethylamines, including 3,4-DMMA, on dopamine (B1211576) (DA) and serotonin (5-HT) levels in the nucleus accumbens of rats was conducted. sci-hub.se

The results of this study indicated that, unlike other tested compounds, 3,4-DMMA did not significantly affect the extracellular concentrations of DA, 5-HT, or their metabolites in the rat nucleus accumbens. sci-hub.se This finding aligns with in vitro data showing that 3,4-DMMA has a weak inhibitory effect and low binding affinity at both the dopamine transporter (DAT) and the serotonin transporter (SERT). sci-hub.se The study concluded that 3,4-DMMA was significantly less potent than MDMA in its effects on SERT. sci-hub.se

The assessment of locomotor and exploratory behavior in rodents is a standard method for evaluating the effects of psychoactive compounds. nih.gov Amphetamine and its analogs typically increase locomotor activity. nih.gov

Specific studies detailing the effects of 3,4-DMMA on locomotor activity are not extensively documented in the available literature. However, the locomotor effects of the structurally related compound MDMA have been studied. Administration of MDMA to mice has been shown to increase locomotor activity. nih.govnih.gov Generally, the potency of a compound in stimulating locomotor activity correlates with its potency in other behavioral assays. nih.gov Given that 3,4-DMMA is significantly less potent than MDMA as a monoamine transporter inhibitor, it is plausible that it would also be less potent in stimulating locomotor activity. caymanchem.comnih.gov

Drug Discrimination Paradigms and Stimulus Properties of 3,4-DMMA (hydrochloride)

Drug discrimination paradigms are a cornerstone of preclinical psychopharmacology, utilized to characterize the subjective effects of psychoactive compounds in animals. In these studies, animals, typically rats or pigeons, are trained to recognize the interoceptive (internal) cues produced by a specific drug and to distinguish them from a control condition (e.g., a saline injection). Successful discrimination allows researchers to test novel compounds and determine if they produce similar subjective effects to the training drug, a phenomenon known as stimulus generalization.

The stimulus properties of amphetamine-related compounds are often evaluated by training animals to discriminate a known stimulant, like d-amphetamine or cocaine, or a known entactogen, like 3,4-methylenedioxymethamphetamine (MDMA), from a vehicle. The degree to which a test compound substitutes for the training drug provides insight into its pharmacological classification and potential for similar abuse liability. For instance, studies have shown that the discriminative stimulus effects of MDMA are mediated by both dopaminergic and serotonergic systems. nih.gov Compounds that primarily act on serotonin transporters (SERT) may substitute for MDMA, while those acting on dopamine transporters (DAT) may generalize to cocaine or amphetamine. nih.gov

While direct drug discrimination studies specifically investigating 3,4-Dimethoxymethamphetamine (3,4-DMMA) are not extensively available in published literature, its stimulus properties can be inferred from its known pharmacological actions and comparison with its analogs. 3,4-DMMA is an analog of MDMA and functions as an inhibitor of monoamine transporters, though it is significantly less potent. caymanchem.comnih.gov It displays a higher affinity for the serotonin transporter (SERT) compared to the norepinephrine transporter (NET). caymanchem.combertin-bioreagent.com Given this profile, it is hypothesized that in animals trained to discriminate MDMA from a vehicle, 3,4-DMMA would likely substitute for the MDMA cue, albeit at higher doses than MDMA itself, reflecting its lower potency. Its effects would likely be weaker than those of MDMA, which is consistent with research on other MDMA analogs like MBDB that show clear discrimination from traditional stimulants and hallucinogens. nih.gov

Reinforcing Properties and Self-Administration Research of 3,4-DMMA (hydrochloride)

Self-administration studies are the gold standard in preclinical research for assessing the reinforcing properties and abuse potential of a substance. regulations.gov In these experiments, animals are surgically fitted with intravenous catheters and learn to perform an action, such as pressing a lever, to receive a dose of the drug. Drugs that are readily self-administered by animals are typically those with a high potential for abuse in humans. regulations.gov The reinforcing efficacy of a drug is often linked to its ability to increase dopamine levels in the brain's reward pathways. zu.edu.pk

Research on the reinforcing properties of 3,4-DMMA is not prominent in scientific literature. However, its potential can be extrapolated from its neurochemical profile as a monoamine transporter inhibitor. wikipedia.org Compounds that block or reverse the function of the dopamine transporter (DAT) and increase synaptic dopamine are typically reinforcing. nih.gov While 3,4-DMMA does interact with monoamine transporters, it is substantially less potent than MDMA and other classic psychostimulants. caymanchem.comnih.gov

Studies with related phenethylamine (B48288) analogs have shown that they can acquire self-administration behavior in rats, indicating reinforcing effects. The reinforcing strength of these compounds is often correlated with their potency at the DAT. Given that 3,4-DMMA is a comparatively weak inhibitor of monoamine uptake, particularly at the DAT relative to SERT, it is predicted that its reinforcing properties would be modest, likely weaker than those of MDMA or amphetamine. This suggests a lower abuse liability compared to more potent psychostimulants.

Electrophysiological Effects of 3,4-DMMA (hydrochloride) in Animal Brain Structures

Electrophysiology techniques, such as electroencephalography (EEG) and single-unit recording, are used to measure the electrical activity of the brain and assess how psychoactive substances modulate neuronal function. These methods can reveal drug-induced changes in brainwave patterns, neuronal firing rates, and communication between different brain regions. mpg.deresearchgate.netacs.org For example, stimulants like amphetamine typically produce EEG desynchronization, indicative of cortical arousal, while other drugs might alter specific oscillatory bands associated with different cognitive and behavioral states.

Specific electrophysiological studies on the effects of 3,4-DMMA in animal brain structures have not been identified in the available scientific literature. The effects of its close analog, MDMA, have been characterized by changes in brain activity, including alterations in cerebral blood flow and functional connectivity in regions rich in serotonin receptors, such as the medial temporal lobe and prefrontal cortex. nih.gov Given that 3,4-DMMA is a monoamine releasing agent, it would be expected to alter the electrophysiological landscape of the brain. wikipedia.org However, due to its lower potency compared to MDMA, any such effects would likely be less pronounced or require higher doses to become apparent. caymanchem.comnih.gov Without direct experimental data, the precise electrophysiological signature of 3,4-DMMA remains speculative.

Neurotoxicity Research and Cellular Mechanisms of 3,4-DMMA (hydrochloride)

The neurotoxicity of substituted amphetamines, including MDMA, has been a subject of extensive research. The mechanisms underlying this toxicity are complex and are thought to involve multiple interacting factors such as excitotoxicity, mitochondrial damage, and oxidative stress. nih.govnih.gov Many amphetamine derivatives can cause long-term damage to monoaminergic nerve terminals, particularly serotonergic and dopaminergic neurons. nih.govnih.gov Research into 3,4-DMMA suggests its neurotoxic profile may differ from its parent compound, MDMA, primarily due to differences in how it is metabolized and its direct cellular effects.

In Vitro Cytotoxicity Assays and Cellular Viability Studies of 3,4-DMMA (hydrochloride)

In vitro cytotoxicity assays are essential tools for screening the toxic potential of chemical compounds on cultured cells. These assays measure parameters like cell viability, membrane integrity, and metabolic activity to determine a substance's concentration-dependent toxicity. Common cell lines used in neurotoxicity research include the human neuroblastoma SH-SY5Y line, which can be differentiated into a more mature neuronal phenotype. nih.gov

Studies investigating the cytotoxicity of MDMA analogs have provided specific insights into the effects of 3,4-DMMA (referred to in some studies as 3,4-dimethoxymethamphetamine or MMMA). In one key study using human dopaminergic neuroblastoma SH-SY5Y cells, 3,4-DMMA was found to induce apoptosis (programmed cell death). acs.org This indicates that the compound possesses cytotoxic properties. The cytotoxicity of amphetamine-related compounds is often linked to their chemical structure, with metabolites sometimes being more toxic than the parent drug. researchgate.net For 3,4-DMMA, its toxicity appears to be mediated through pathways distinct from those activated by some of its metabolic relatives. acs.org

Oxidative Stress and Mitochondrial Dysfunction Induced by 3,4-DMMA (hydrochloride) in Cell Lines

Oxidative stress and mitochondrial dysfunction are hallmark mechanisms of neurotoxicity for many substituted amphetamines. nih.govnih.gov Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. Mitochondria are central to this process as they are a primary source of ROS and are also vulnerable to oxidative damage. nih.gov

A noteworthy finding regarding 3,4-DMMA is that its toxicity does not appear to be linked to oxidative stress. acs.org In a study that used a bacterial assay specifically designed to detect oxidative toxicity, 3,4-DMMA was found to be non-toxic. acs.org This is a significant point of divergence from MDMA, whose toxicity is often attributed to the generation of ROS by its catechol metabolites. researchgate.net Because 3,4-DMMA has a protected catechol group (i.e., the two methoxy groups), it is less likely to undergo oxidation to form redox-active quinones that generate ROS. This suggests that the cellular damage caused by 3,4-DMMA is initiated by mechanisms other than oxidative stress and subsequent mitochondrial impairment.

Apoptotic and Necrotic Pathways Activated by 3,4-DMMA (hydrochloride)

Cell death can occur through two primary pathways: apoptosis and necrosis. Apoptosis is a controlled, programmed form of cell death characterized by specific morphological changes like cell shrinkage and DNA fragmentation, often requiring the activation of enzymes called caspases. nih.gov Necrosis, in contrast, is typically a result of acute cellular injury and involves cell swelling and lysis, often triggering an inflammatory response. mdpi.com The pathway taken often depends on the severity of the toxic insult; lower-grade stimuli may induce apoptosis, while more severe damage can lead to necrosis. nih.govacs.org

Research has shown that 3,4-DMMA induces cell death via apoptosis. acs.org The detection of apoptosis in SH-SY5Y cells treated with 3,4-DMMA confirms that it can activate the cellular machinery for programmed cell death. acs.org This is consistent with findings for other amphetamine analogs, which have been shown to cause neurotoxicity accompanied by endonucleosomal DNA cleavage and the activation of apoptotic pathways. nih.gov The fact that 3,4-DMMA induces apoptosis without causing significant oxidative stress suggests it may trigger these pathways through alternative means, such as direct interactions with intracellular signaling cascades or receptors that initiate the apoptotic program. acs.org

Glial Activation and Neuroinflammation Research Related to 3,4-DMMA (hydrochloride)

Currently, there is a notable lack of specific research into the direct effects of 3,4-dimethoxymethamphetamine (3,4-DMMA) (hydrochloride) on glial activation and neuroinflammation. While its structural analog, 3,4-methylenedioxymethamphetamine (MDMA), has been the subject of studies investigating its impact on the brain's immune cells, similar preclinical characterization for 3,4-DMMA is not available in the reviewed scientific literature.

Research on related compounds, such as MDMA, has indicated that amphetamine derivatives can influence neuroinflammatory processes. For instance, studies have shown that MDMA can lead to the activation of microglia, the resident immune cells of the central nervous system, and trigger the release of pro-inflammatory cytokines like interleukin-1beta (IL-1β). nih.gov This activation is sometimes linked to other physiological effects, such as hyperthermia. nih.gov However, it is crucial to note that such findings for MDMA cannot be directly extrapolated to 3,4-DMMA, as even minor structural differences can lead to significantly different pharmacological profiles. caymanchem.com

The primary focus of existing research on 3,4-DMMA (hydrochloride) has been on its interaction with monoamine transporters, where it has been characterized as an inhibitor of norepinephrine and serotonin uptake, albeit with significantly lower potency than MDMA. caymanchem.com Investigations into its broader effects on the central nervous system, particularly concerning glial cell response and the intricate pathways of neuroinflammation, remain an unaddressed area in preclinical research.

Consequently, there is no available data to construct a detailed analysis or data tables regarding the effects of 3,4-DMMA (hydrochloride) on microglial and astrocytic activation, or the modulation of inflammatory mediators. Future research would be necessary to elucidate the potential of this compound to interact with and influence the neuroinflammatory landscape of the brain.

Pharmacokinetics and Metabolism of 3,4 Dmma Hydrochloride in Preclinical Species

Absorption, Distribution, and Excretion (ADE) Profiles of 3,4-DMMA (hydrochloride) in Animal Models

Specific studies detailing the absorption, distribution, and excretion (ADE) of 3,4-DMMA in animal models are not extensively documented in publicly available literature. However, the pharmacokinetic behavior of amphetamine-type substances is generally characterized by rapid absorption and wide distribution. merckvetmanual.com As a substituted amphetamine, 3,4-DMMA is expected to be readily absorbed following administration, with its lipid-soluble nature facilitating passage across biological membranes. merckvetmanual.com

Distribution is likely to be extensive, with the compound reaching various tissues and organs. For structurally related compounds like 3,4-dimethylmethcathinone (B1649914) (3,4-DMMC), studies in Wistar rats have shown that after one hour, the parent compound was detected in all analyzed matrices, including blood, brain, liver, heart, kidneys, lungs, and spleen, with higher accumulation noted in the kidneys, lungs, spleen, and brain. researchgate.net After 24 hours, 3,4-DMMC was primarily found in the urine along with its metabolites, indicating the main route of excretion. researchgate.net

Excretion of amphetamine-like compounds and their metabolites occurs predominantly through the kidneys via urine. merckvetmanual.com The rate of elimination can be influenced by urinary pH due to the basic nature of the amphetamine skeleton. It is plausible that 3,4-DMMA follows a similar excretion pattern, being eliminated from the body primarily in urine as both the unchanged parent drug and various metabolites.

Identification and Characterization of Major Metabolites of 3,4-DMMA (hydrochloride)

The metabolism of 3,4-DMMA is anticipated to mirror that of its close analog, MDMA, which undergoes extensive biotransformation. The primary metabolic transformations for MDMA involve modifications to the methylenedioxy ring and the N-methyl group. nih.gov For 3,4-DMMA, which possesses two methoxy (B1213986) groups instead of a methylenedioxy ring, the key metabolic reactions are expected to be O-demethylation of one or both methoxy groups and N-demethylation of the amine side chain.

Based on the metabolism of MDMA, the following are hypothesized to be the major metabolites of 3,4-DMMA:

3-Hydroxy-4-methoxymethamphetamine (HMMA): Formed via O-demethylation at the 3-position.

4-Hydroxy-3-methoxymethamphetamine (OH-M-MA): Formed via O-demethylation at the 4-position. This is a major metabolite of MDMA. nih.gov

3,4-Dihydroxymethamphetamine (DHMA): Formed via O-demethylation at both the 3- and 4-positions.

3,4-Dimethoxyamphetamine (3,4-DMA): Formed via N-demethylation of the parent compound.

Further Metabolites: Subsequent O-demethylation of 3,4-DMA would lead to 3-hydroxy-4-methoxyamphetamine (HMA) and 4-hydroxy-3-methoxyamphetamine (OH-M-A), the latter of which is a known MDMA metabolite. nih.gov

These primary metabolites are then likely to undergo Phase II conjugation reactions, such as glucuronidation and sulfation, before being excreted. nih.gov In studies with rats, hydroxylated metabolites of MDMA were primarily excreted in the urine as O-glucuronide and/or O-sulfate conjugates. nih.gov

Table 1: Hypothesized Phase I Metabolites of 3,4-DMMA

| Parent Compound | Metabolic Reaction | Resulting Metabolite |

| 3,4-DMMA | O-demethylation | 3-Hydroxy-4-methoxymethamphetamine (HMMA) |

| 3,4-DMMA | O-demethylation | 4-Hydroxy-3-methoxymethamphetamine (OH-M-MA) |

| 3,4-DMMA | N-demethylation | 3,4-Dimethoxyamphetamine (3,4-DMA) |

| HMMA / OH-M-MA | N-demethylation | 3,4-Dihydroxymethamphetamine (DHMA) |

| 3,4-DMA | O-demethylation | 4-Hydroxy-3-methoxyamphetamine (OH-M-A) |

In Vivo Metabolic Pathways and Enzymes Involved in 3,4-DMMA (hydrochloride) Biotransformation

The biotransformation of 3,4-DMMA in vivo is predicted to follow established metabolic pathways for amphetamine derivatives, primarily driven by the cytochrome P450 (CYP) enzyme system in the liver. nih.gov For MDMA, CYP2D6 is the principal enzyme responsible for its metabolism, with other isoforms like CYP1A2 and CYP2C19 playing a role. nih.govnih.gov Given the structural similarities, it is highly probable that CYP2D6 is also the main enzyme catalyzing the metabolism of 3,4-DMMA.

The major in vivo metabolic pathways for 3,4-DMMA are expected to be:

O-Demethylation: The conversion of the methoxy groups to hydroxyl groups is a critical Phase I reaction. This process, likely mediated by CYP2D6, creates catechol-like structures that are more polar and susceptible to further metabolism.

N-Demethylation: The removal of the methyl group from the nitrogen atom, also a CYP-mediated process, yields the primary amine analog, 3,4-DMA.

Deamination: Following N-demethylation, the resulting primary amine can be deaminated by monoamine oxidase (MAO) to form a ketone.

Conjugation: The hydroxylated metabolites formed during Phase I are subsequently conjugated with glucuronic acid or sulfate (B86663) by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. This Phase II metabolism increases water solubility and facilitates renal excretion. nih.gov

Studies on the co-administration of MDMA and methamphetamine in rats have shown mutual inhibition of their metabolism, suggesting competition for the same metabolic enzymes, primarily CYP2D6. nih.gov This highlights the central role of this enzyme in the biotransformation of such compounds.

Brain Penetration and Regional Distribution of 3,4-DMMA (hydrochloride)

The ability of a compound to cross the blood-brain barrier (BBB) is crucial for its central effects. The BBB is a highly selective barrier that restricts the passage of many substances from the bloodstream into the brain. cambridgemedchemconsulting.com The penetration of the BBB is largely governed by physicochemical properties such as lipophilicity, molecular size, and the number of hydrogen bond donors and acceptors.

As a lipophilic, small molecule, 3,4-DMMA is expected to penetrate the BBB. Its structural analog, MDMA, is known to cross the BBB and exert its effects on the central nervous system. nih.gov Studies in rodents have shown that MDMA can even induce a transient increase in BBB permeability. nih.gov

While specific data on the regional distribution of 3,4-DMMA within the brain is not available, research on related compounds provides some insight. Following administration in rats, MDMA and its N-demethylated and 3-O-methylated phenolic amine metabolites have been consistently found in the brain. nih.gov For the related compound 3,4-DMMC, accumulation was observed in the brains of Wistar rats. researchgate.net It is therefore reasonable to assume that 3,4-DMMA and its active metabolites can also distribute to various brain regions.

Advanced Analytical Methodologies for 3,4 Dmma Hydrochloride in Research Matrices

Chromatographic Separation Techniques for 3,4-DMMA (hydrochloride) and Metabolites

Chromatographic methods are essential for separating 3,4-DMMA from other substances within a sample, a critical step before identification and quantification. The choice between gas and liquid chromatography is often dictated by the compound's properties and the research objectives.

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds like 3,4-DMMA. In research settings, GC-MS is utilized for the identification and quantification of 3,4-DMMA in various samples. uu.nl The electron ionization (EI) source, commonly used in GC-MS, provides detailed fragmentation patterns that are useful for structural elucidation. researchgate.net

A primary fragmentation pathway for phenethylamines, including 3,4-DMMA, involves an α-cleavage, which results in the formation of a characteristic iminium ion that often appears as the base peak in the mass spectrum. researchgate.net While highly informative, the high energy of EI can sometimes lead to the absence of a molecular ion, which can complicate the determination of the molecular weight. researchgate.net Despite this, GC-MS remains a valuable tool, particularly in forensic analysis and for the screening of new psychoactive substances. uu.nlresearchgate.net Laboratory analysis of drug samples frequently involves GC-MS as a key analytical technique. uu.nl

Table 1: Key Aspects of GC-MS Analysis for 3,4-DMMA

| Feature | Description | Reference |

|---|---|---|

| Ionization Mode | Typically Electron Ionization (EI) | researchgate.net |

| Key Fragmentation | α-cleavage leading to an iminium ion | researchgate.net |

| Application | Identification and screening in forensic and research samples | uu.nlresearchgate.net |

| Limitation | Potential for molecular ion loss due to high-energy ionization | researchgate.net |

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become an increasingly preferred method for the analysis of compounds like 3,4-DMMA, especially in complex biological matrices. researchgate.netscispace.com This preference is largely due to the use of softer ionization techniques, such as electrospray ionization (ESI), which typically keep the protonated molecular ion intact. researchgate.net The ability to observe the parent ion is a significant advantage for unambiguous molecular weight determination. researchgate.net

The development of LC-MS/MS methods involves the optimization of several parameters, including the selection of an appropriate stationary phase and mobile phase to achieve efficient chromatographic separation. For quantification, the instrument is often operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. High-resolution mass spectrometry (HRMS) platforms, such as liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS), are also employed for the screening and confirmation of novel psychoactive substances, offering high mass accuracy. uu.nlscispace.com In one study, LC-QTOF-MS/MS was used for the qualitative screening of 3,4-DMMA in water and mussel samples. utm.myutm.my

Table 2: Comparison of Chromatographic Techniques for 3,4-DMMA Analysis

| Technique | Ionization | Key Advantage | Common Application | Reference |

|---|---|---|---|---|

| GC-MS | Electron Ionization (EI) | Detailed fragmentation patterns | Forensic screening, structural elucidation | uu.nlresearchgate.net |

| LC-MS/MS | Electrospray Ionization (ESI) | Preservation of molecular ion, high sensitivity | Quantitative analysis in biological matrices, metabolite identification | researchgate.netscispace.com |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Research

Spectroscopic Techniques for Structural Elucidation and Quantification of 3,4-DMMA (hydrochloride)

Spectroscopic methods are indispensable for the definitive structural confirmation and characterization of 3,4-DMMA.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of molecules. researchgate.net For novel psychoactive substances, NMR is occasionally used to definitively determine the structure, especially when needing to distinguish between regioisomers that may produce similar mass spectra. uu.nlresearchgate.net In the case of 3,4-DMMA, characteristic signals in the proton NMR (¹H-NMR) spectrum include a doublet for the methyl group protons, a singlet for the methoxy (B1213986) group protons, and signals in the aromatic region for the benzene (B151609) ring protons.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information for compound characterization. Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. uu.nlresearchgate.net The IR spectrum of a cathinone (B1664624) derivative, for instance, would show characteristic absorption bands for the carbonyl group and the aromatic ring. researchgate.net

UV-Vis spectroscopy is useful for quantitative analysis and for providing information about the electronic structure of a compound. It can be used for concentration validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Quantitative Method Validation for Research Samples Containing 3,4-DMMA (hydrochloride)

The validation of analytical methods is crucial to ensure the reliability and accuracy of experimental data. A validated method provides confidence that the measurements are fit for their intended purpose. While specific, detailed validation reports for 3,4-DMMA are not widely published, the principles of method validation are universal.

A quantitative method for 3,4-DMMA using techniques like GC-MS or LC-MS/MS would be validated for several key parameters. These include linearity, accuracy, precision (repeatability and intermediate precision), selectivity, sensitivity (limit of detection and limit of quantification), and stability. The use of certified reference materials for 3,4-DMMA (hydrochloride) is essential for calibrating the instrument and for preparing quality control samples to assess the method's performance. zeptometrix.com

Table 3: Typical Parameters for Quantitative Method Validation

| Validation Parameter | Description |

|---|---|

| Linearity | The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. |

| Accuracy | The closeness of the test results obtained by the method to the true value. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. |

| Selectivity | The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present. |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. |

Structure Activity Relationship Sar and Computational Studies of 3,4 Dmma Hydrochloride

Comparative Pharmacological Profiles of 3,4-DMMA (hydrochloride) Analogues

The primary pharmacological characteristic of 3,4-DMMA is its function as a monoamine transporter inhibitor, though with significantly lower potency compared to its parent compound, MDMA. wikipedia.org Research has focused on its ability to inhibit the uptake of norepinephrine (B1679862) (NE) and serotonin (B10506) (5-HT) by their respective transporters, the norepinephrine transporter (NET) and the serotonin transporter (SERT). nih.govnih.gov

The key structural difference between 3,4-DMMA and MDMA is the substitution pattern on the phenyl ring: 3,4-DMMA possesses two distinct methoxy (B1213986) groups (–OCH₃), whereas MDMA has a methylenedioxy bridge (–O–CH₂–O–) across the same positions. This modification is critical to its pharmacological profile. In vitro studies using mammalian cell lines have quantified this difference, revealing that 3,4-DMMA is substantially less potent at inhibiting both NET and SERT. caymanchem.comnih.gov

Specifically, the inhibition constants (Kᵢ) for 3,4-DMMA at NET and SERT are 22.8 µM and 7.7 µM, respectively. caymanchem.comglpbio.com In contrast, MDMA demonstrates much higher affinity with Kᵢ values of 0.6 µM for NET and 2.5 µM for SERT. caymanchem.com A similar trend is observed with IC₅₀ values (the concentration required to inhibit 50% of transporter activity), where 3,4-DMMA has values of 253.4 µM for NET and 108 µM for SERT, compared to MDMA's more potent 6.6 µM and 34.8 µM, respectively. caymanchem.comglpbio.com

Studies comparing a range of MDMA analogues have provided further insight into the structural requirements for transporter affinity. nih.govnih.gov For instance, the analogue 2,3-MDMA was found to be equipotent with MDMA at NET but less potent at SERT. nih.govnih.gov Other analogues like 3,4-methylenedioxyphenyl-N-methyl-2-butanamine (MBDB) and the MDMA metabolite 4-hydroxy-3-methoxymethamphetamine (HMMA) were, like 3,4-DMMA, significantly less potent than MDMA at both transporters. nih.govnih.gov These comparative data underscore the importance of the 3,4-methylenedioxy ring for high-potency interactions with both NET and SERT.

| Compound | NET Kᵢ (µM) | SERT Kᵢ (µM) | NET IC₅₀ (µM) | SERT IC₅₀ (µM) | Source |

|---|---|---|---|---|---|

| 3,4-DMMA | 22.8 | 7.7 | 253.4 | 108 | caymanchem.comglpbio.com |

| MDMA | 0.6 | 2.5 | 6.6 | 34.8 | caymanchem.com |

Ligand-Receptor Docking Simulations and Molecular Dynamics of 3,4-DMMA (hydrochloride) Interactions

While specific ligand-receptor docking and molecular dynamics (MD) simulations for 3,4-DMMA are not extensively documented in the available literature, the application of these computational techniques is fundamental to understanding its mechanism of action at an atomic level. nih.govresearchgate.netresearchgate.net These methods predict the binding modes and affinities of small molecules within the binding sites of protein targets like monoamine transporters. researchgate.net

Docking simulations for a compound like 3,4-DMMA would involve computationally placing the molecule into the three-dimensional structure of SERT or NET to identify the most likely binding pose and calculate a corresponding binding energy score. researchgate.netmdpi.com Studies on similar alkylamines, such as 1,3-dimethylamylamine (DMAA), have shown that these molecules can bind to the S1 substrate-binding site of the dopamine (B1211576) transporter (DAT). nih.gov It is plausible that 3,4-DMMA engages with analogous sites within SERT and NET.

Following docking, molecular dynamics simulations can be employed to model the behavior of the ligand-receptor complex over time. nih.gov These simulations provide insights into the stability of the binding pose and can reveal conformational changes in the transporter induced by the ligand. nih.gov For example, simulations of DMAA bound to DAT revealed that the ligand induces a change from an outward-facing open to an outward-facing closed state, a key step in the transport cycle. nih.gov Similar simulations for 3,4-DMMA could clarify how its interaction with SERT and NET differs from that of the more potent MDMA, potentially explaining its reduced activity as an inhibitor and releasing agent.

Quantitative Structure-Activity Relationship (QSAR) Modeling for 3,4-DMMA (hydrochloride) Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net This approach is a cornerstone of modern medicinal chemistry and could be powerfully applied to 3,4-DMMA derivatives to guide the design of new molecules with optimized properties. uniroma1.it

The development of a QSAR model for 3,4-DMMA derivatives would begin with a dataset of structurally related compounds and their corresponding biological activities (e.g., Kᵢ or IC₅₀ values at monoamine transporters). nih.gov For each compound, a set of numerical values known as molecular descriptors would be calculated. nih.gov These descriptors can encode a wide range of information, including 2D features like atom connectivity and 3D properties like molecular shape and volume. nih.gov

Using statistical methods, a mathematical model is then built to relate these descriptors to the observed biological activity. researchgate.net A robust QSAR model must be rigorously validated to ensure its predictive power for new, untested compounds. uniroma1.it Once validated, the model can be used for virtual screening of large compound libraries to identify potential hits or to predict the activity of novel 3,4-DMMA derivatives before they are synthesized. nih.govuniroma1.it This process can prioritize synthetic efforts, focusing resources on compounds most likely to have desired pharmacological profiles. While specific QSAR studies focused on 3,4-DMMA derivatives are not prominent, the methodology provides a clear path for the rational design of new analogues.

Cheminformatics Approaches in Predicting 3,4-DMMA (hydrochloride) Biological Activities

Cheminformatics utilizes computational methods to analyze and predict the properties of chemical compounds, accelerating the drug discovery process. 20visioneers15.comnih.gov Beyond the focused application of QSAR, broader cheminformatics tools can be used to predict the full biological activity spectrum of 3,4-DMMA based on its structure. researchgate.net

By screening the structure of 3,4-DMMA against vast databases of chemical and biological information, these tools can generate predictions about its potential interactions with a wide array of biological targets, not limited to monoamine transporters. 20visioneers15.com For example, software tools like PASS (Prediction of Activity Spectra for Substances) analyze a compound's structure to predict hundreds of potential biological activities, from receptor binding to enzyme inhibition. researchgate.net

Mechanistic Insights at the Molecular and Cellular Level for 3,4 Dmma Hydrochloride

Intracellular Signaling Cascades Modulated by 3,4-DMMA (hydrochloride)

3,4-Dimethoxymethamphetamine (3,4-DMMA) is a synthetic compound that is structurally analogous to 3,4-methylenedioxymethamphetamine (MDMA). caymanchem.comglpbio.com Its primary mechanism of action at the cellular level involves the modulation of monoamine neurotransmitter systems through its interaction with specific transporter proteins. caymanchem.comnih.gov Research indicates that 3,4-DMMA functions as an inhibitor of both the norepinephrine (B1679862) transporter (NET) and the serotonin (B10506) transporter (SERT). caymanchem.comnih.govnih.gov By blocking these transporters, 3,4-DMMA effectively increases the extracellular concentrations of norepinephrine and serotonin, leading to downstream activation of their respective signaling cascades.

The interaction of 3,4-DMMA with these transporters is characterized by specific binding affinities and inhibitory concentrations. In vitro studies using mammalian cell lines have determined the inhibition constants (Ki) and the half-maximal inhibitory concentrations (IC50) for 3,4-DMMA at both NET and SERT. These values quantify the potency of the compound in disrupting the normal function of these transporters. caymanchem.comnih.gov

| Transporter | Ki (μM) | IC50 (μM) |

| Norepinephrine Transporter (NET) | 22.8 | 253.4 |

| Serotonin Transporter (SERT) | 7.7 | 108 |

| Data from in vitro studies on mammalian cell lines. caymanchem.comnih.gov |

In comparison to its well-known analog, MDMA, 3,4-DMMA demonstrates a significantly lower potency at both the norepinephrine and serotonin transporters. caymanchem.comnih.gov This difference in potency is a key factor in their distinct pharmacological profiles. The elevated levels of norepinephrine and serotonin resulting from transporter inhibition by 3,4-DMMA can trigger a cascade of intracellular signaling events. These events are primarily mediated by G-protein coupled receptors (GPCRs) that are activated by norepinephrine and serotonin. Activation of these receptors can lead to the modulation of second messenger systems, such as cyclic adenosine (B11128) monophosphate (cAMP) and the phosphoinositide signaling pathway, ultimately influencing a wide range of cellular processes.

Gene Expression and Proteomic Alterations Induced by 3,4-DMMA (hydrochloride)

Direct research on the specific gene expression and proteomic changes induced by 3,4-DMMA is limited. However, insights can be drawn from studies on its structural and functional analog, MDMA, which also primarily acts on the serotonin and dopamine (B1211576) systems. It is important to note that while the mechanisms are similar, the potency of 3,4-DMMA is considerably lower than that of MDMA. caymanchem.comnih.gov

Studies on MDMA have shown that it can induce adaptive changes in the expression of genes related to serotonergic and dopaminergic functionality. For instance, research in rats has demonstrated that MDMA administration can lead to a decreased expression of the serotonin transporter gene (Slc6a4) and the vesicular monoamine transporter 2 gene (Slc18a2) in the brainstem. nih.gov Conversely, an increased expression of monoamine oxidase B (Maob) and tryptophan hydroxylase 2 (Tph2) has been observed in the hippocampus. nih.gov In the striatum, a decrease in the expression of tyrosine hydroxylase (Th), a key enzyme in dopamine synthesis, has been reported. nih.gov

Furthermore, research in mice has indicated that MDMA can induce differential expression of GABA transporter subtypes, specifically increasing the expression of mGAT1 and mGAT4. nih.gov This was also accompanied by an increase in the GAT1 protein levels, suggesting an alteration in GABA neurotransmission. nih.gov

Proteomic analyses, which involve the large-scale study of proteins, have been utilized to understand the cellular responses to various substances. mdpi.comnih.govrsc.org While specific proteomic data for 3,4-DMMA is not available, such techniques could reveal widespread changes in protein expression, including those involved in immune and inflammatory functions, as well as endocrine systems, similar to what has been observed with other compounds. nih.gov

| Gene | Brain Region (in rats) | Change in Expression (following MDMA) |

| Slc6a4 (5-HTT) | Brain Stem | Decreased |

| Slc18a2 (VMAT2) | Brain Stem | Decreased |

| Maob | Hippocampus | Increased |

| Tph2 | Hippocampus | Increased |

| Th | Striatum | Decreased |

| Data based on research conducted on the analog, MDMA. nih.gov |

Epigenetic Modifications Associated with 3,4-DMMA (hydrochloride) Exposure in Research Models

There is currently a lack of direct research into the epigenetic modifications specifically associated with exposure to 3,4-DMMA. Epigenetic mechanisms, which include DNA methylation, histone modifications, and non-coding RNAs, are known to regulate gene expression without altering the DNA sequence itself. nih.govresearchgate.net These modifications can be influenced by various environmental factors, including chemical exposures. mdpi.com

Given the absence of data for 3,4-DMMA, we can look to research on its analog, MDMA, and other amphetamines for potential insights. Studies have suggested that exposure to substances like MDMA may be associated with epigenetic changes, particularly in genes related to the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. nih.gov For example, one pilot study on MDMA-assisted therapy for PTSD suggested that changes in DNA methylation of the glucocorticoid receptor gene (NR3C1) were associated with treatment response. nih.gov

Research on methamphetamine, another related compound, has shown that it can induce alterations in DNA methylation and histone modifications, which in turn affect the expression of genes associated with neuro-reward pathways. nih.gov For instance, methamphetamine has been found to affect the expression of DNA methyltransferases (DNMTs), the enzymes responsible for DNA methylation. nih.gov

While these findings relate to analogous compounds, they highlight the potential for psychoactive substances to induce epigenetic changes. Future research is needed to determine if and how 3,4-DMMA specifically influences the epigenome.

Cellular Uptake and Efflux Mechanisms of 3,4-DMMA (hydrochloride)

The cellular uptake and efflux of 3,4-DMMA are intrinsically linked to its primary mechanism of action: the inhibition of monoamine transporters. caymanchem.comnih.gov As a substrate for these transporters, 3,4-DMMA is recognized and transported into the cell. This process is a form of facilitated diffusion, where a carrier protein aids the movement of a substance across the cell membrane. numberanalytics.comksumsc.com

The primary transporters involved in the cellular uptake of 3,4-DMMA are the norepinephrine transporter (NET) and the serotonin transporter (SERT). caymanchem.comnih.gov By binding to these transporters, 3,4-DMMA not only gains entry into the cell but also competitively inhibits the reuptake of the endogenous neurotransmitters, norepinephrine and serotonin. caymanchem.comnih.gov

In addition to plasma membrane transporters, vesicular monoamine transporters (VMATs) play a crucial role in the storage and release of monoamines within the neuron. nih.gov Amphetamine-related compounds, including MDMA, are known to be substrates for VMAT2. nih.gov They can enter intracellular vesicles and disrupt the storage of monoamines, leading to an increase in their cytosolic concentration. nih.gov This elevation in cytoplasmic monoamines can then lead to their efflux from the cell through the plasma membrane transporters operating in reverse. While not directly studied for 3,4-DMMA, it is plausible that it shares this mechanism with MDMA, albeit with lower potency.

Uptake: 3,4-DMMA is transported into the presynaptic neuron via NET and SERT.

Vesicular Disruption: Once inside the neuron, 3,4-DMMA may interact with VMAT2, leading to the release of stored norepinephrine and serotonin from vesicles into the cytoplasm.

Efflux: The increased cytoplasmic concentration of these neurotransmitters drives their reverse transport out of the neuron and into the synaptic cleft through NET and SERT.

This cycle of uptake, vesicular disruption, and efflux is a hallmark of many substituted amphetamines and is central to their ability to increase extracellular monoamine levels. nih.gov

Historical Context and Conceptual Framework of 3,4 Dmma Hydrochloride in Academic Research

Emergence and Initial Characterization of 3,4-DMMA (hydrochloride) as a Research Tool

3,4-Dimethoxymethamphetamine (3,4-DMMA) hydrochloride emerged within the scientific community primarily as a structural analog of the more widely known compound, 3,4-methylenedioxymethamphetamine (MDMA). caymanchem.com Its characterization as a research chemical gained prominence during the early 2000s through pharmacological studies focused on substituted phenethylamines. These investigations aimed to understand the structure-activity relationships within the amphetamine class, particularly how modifications to the phenyl ring influence interaction with monoamine transporters.

3,4-DMMA belongs to the phenethylamine (B48288) and substituted amphetamine chemical families. wikipedia.org Its structure features a phenethylamine core with two methoxy (B1213986) groups at the 3 and 4 positions of the aromatic ring, a methyl group on the alpha carbon, and an N-methyl group on the amine side chain. This specific configuration classifies it as a dimethoxy-N-methylamphetamine.

Initial pharmacological evaluations, such as a 2007 study published in the British Journal of Pharmacology, characterized 3,4-DMMA by its effects on monoamine transport. caymanchem.comnih.gov The compound was identified as an inhibitor of the transporters for norepinephrine (B1679862) (noradrenalin) and serotonin (B10506) (5-HT). caymanchem.comglpbio.com Crucially, these early studies established that 3,4-DMMA is significantly less potent in its action on these transporters compared to MDMA. caymanchem.comglpbio.com This lower potency solidified its role not as a compound with direct therapeutic potential, but as a valuable research tool for comparative pharmacology. It is intended for forensic and research applications. caymanchem.com

Theoretical Implications of 3,4-DMMA (hydrochloride) Pharmacology for Neuroscientific Paradigms

The primary mechanism of action for 3,4-DMMA is its interference with monoamine transport systems in the brain. caymanchem.com It functions as an inhibitor of the norepinephrine transporter (NET) and the serotonin transporter (SERT), leading to a decrease in the reuptake of these neurotransmitters from the synaptic cleft. glpbio.com Some literature also describes it as a serotonin-norepinephrine-dopamine releasing agent (SNDRA), although its efficacy is considered much lower than that of MDMA. wikipedia.org

The study of 3,4-DMMA provides significant theoretical insights for neuroscientific research, particularly in understanding monoamine transporter dynamics. As a research tool, it serves several key functions:

Mechanistic Studies : It allows researchers to elucidate how specific chemical substitutions—in this case, the replacement of MDMA's methylenedioxy bridge with two methoxy groups—influence the binding affinity and selectivity of a compound for different monoamine transporters.

Comparative Pharmacology : By contrasting the neurochemical profile of 3,4-DMMA with that of MDMA, scientists can better identify the specific molecular features responsible for the distinct effects of various psychoactive compounds. nih.gov

Structure-Activity Relationship (SAR) Analysis : 3,4-DMMA is a critical component in SAR studies that map the relationship between a molecule's chemical structure and its biological activity. Understanding why 3,4-DMMA is a less potent inhibitor than MDMA helps to refine models of how phenethylamines interact with transporter proteins at a molecular level. nih.gov

The ability of compounds like 3,4-DMMA to modulate monoaminergic systems is fundamental to the action of many central nervous system active drugs. nih.govnih.gov Research into its specific interactions with NET and SERT contributes to the broader neuroscientific paradigm concerning the role of these transporters in regulating mood and behavior. oup.com

Comparative Analysis of 3,4-DMMA (hydrochloride) with Other Research Compounds (e.g., MDMA, DMAA)

A comparative analysis of 3,4-DMMA with related compounds is essential for contextualizing its pharmacological profile.

Comparison with MDMA

3,4-DMMA is most frequently compared to MDMA due to their structural homology. caymanchem.com However, their pharmacological profiles exhibit key differences.

Structural Differences : The defining structural difference lies in the substitution on the phenyl ring. MDMA possesses a methylenedioxy bridge connecting the 3 and 4 positions, whereas 3,4-DMMA has two separate methoxy (–OCH₃) groups at these locations.

Pharmacological Potency : 3,4-DMMA is a markedly less potent inhibitor of monoamine transporters than MDMA. nih.govnih.gov In vitro studies using mammalian cell lines have quantified this difference, showing that higher concentrations of 3,4-DMMA are required to achieve the same level of transporter inhibition as MDMA. caymanchem.comglpbio.com

The following table details the comparative inhibitory potencies of 3,4-DMMA and MDMA on the norepinephrine transporter (NET) and the serotonin transporter (SERT).

| Compound | Transporter | Kᵢ (μM) | IC₅₀ (μM) | Source |

| 3,4-DMMA | NET | 22.8 | 253.4 | caymanchem.comglpbio.com |

| SERT | 7.7 | 108 | caymanchem.comglpbio.com | |

| MDMA | NET | 0.6 | 6.6 | caymanchem.comglpbio.com |

| SERT | 2.5 | 34.8 | caymanchem.comglpbio.com |

Kᵢ represents the binding affinity of the compound to the transporter, with a lower value indicating higher affinity. IC₅₀ represents the concentration of the compound required to inhibit 50% of the transporter's activity, with a lower value indicating higher potency.

Comparison with DMAA

DMAA, or 1,3-dimethylamylamine, is another compound with stimulant properties, but it is structurally and pharmacologically distinct from 3,4-DMMA. A comparison highlights the importance of precise chemical classification.

Structural and Class Differences : 3,4-DMMA is an aromatic compound belonging to the phenethylamine and amphetamine classes. In contrast, DMAA is a simple aliphatic amine. rivm.nl

Mechanistic Differences : The two compounds exert their effects through different primary mechanisms. 3,4-DMMA's activity is centered on its interaction with central monoamine transporters (SERT and NET). caymanchem.com DMAA is understood to act primarily as a sympathomimetic agent, causing vasoconstriction, and is considered a less potent pressor agent than other stimulants. rivm.nl While DMAA's precise molecular interactions are less characterized, they are not primarily focused on the high-affinity inhibition of SERT and NET in the same manner as 3,4-DMMA.

The table below summarizes the key distinctions between these three compounds.

| Feature | 3,4-DMMA | MDMA | DMAA (1,3-dimethylamylamine) |

| Chemical Class | Substituted Phenethylamine/Amphetamine | Substituted Phenethylamine/Amphetamine | Aliphatic Amine |

| Core Structure | Phenethylamine | Phenethylamine | Heptylamine |

| Primary Mechanism | NET and SERT Inhibition | NET and SERT Inhibition/Releasing Agent | Sympathomimetic/Vasoconstrictor |

| Research Focus | Tool for studying monoamine transporters and SAR | Psychoactive effects, potential therapeutic uses | Formerly in supplements, pressor effects |

Future Directions and Unexplored Avenues in 3,4 Dmma Hydrochloride Research

Integration of Omics Technologies in 3,4-DMMA (hydrochloride) Studies

The application of "omics" technologies, such as metabolomics, proteomics, and genomics, offers a powerful approach to globally assess the biological impact of 3,4-DMMA. nih.govfrontiersin.org These high-throughput methods can provide an unbiased and comprehensive view of the molecular changes induced by this compound, moving beyond the current focus on monoamine transporters. frontiersin.org

Metabolomics, the large-scale study of small molecules, can identify alterations in endogenous metabolic pathways following 3,4-DMMA administration. nih.govnih.gov Comparative metabolomic analyses, similar to those conducted for MDMA and other stimulants, could reveal unique metabolic fingerprints associated with 3,4-DMMA. nih.govnih.gov Such studies could uncover novel biomarkers of exposure and provide insights into its pharmacological actions. nih.govnih.gov For instance, NMR-based metabolomics has been used to characterize urinary profiles and identify changes in metabolites like 3-hydroxyisobutyrate, which could be relevant for understanding the metabolic consequences of 3,4-DMMA exposure. frontiersin.org

Proteomics, the study of the entire protein complement, can elucidate how 3,4-DMMA affects protein expression and function. This could reveal downstream signaling cascades and cellular adaptations that are not immediately apparent from receptor binding assays. Integrating proteomics with genomics can help connect genetic variations with individual responses to the compound. mdpi.com The use of multi-omics approaches has the potential to uncover complex interactions and regulatory networks affected by 3,4-DMMA, accelerating the discovery of its broader biological roles. frontiersin.orgfrontiersin.org

Table 1: Potential Omics Applications in 3,4-DMMA Research

| Omics Technology | Potential Application | Expected Insights |